N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2,4-dichloropyrimidin-5-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-7-5(3-11-6-1-2-6)4-12-8(10)13-7/h4,6,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWOEBYMNQBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693760 | |
| Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-21-1 | |
| Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyrimidine Precursors
The conversion of 2,4-dihydroxypyrimidine-5-carboxylic acid to 2,4-dichloropyrimidine-5-carbonyl chloride is achieved using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). For example, refluxing 2,4-dihydroxypyrimidine-5-carboxylic acid (25.0 g, 0.16 mol) with POCl₃ (250 mL) and PCl₅ (117 g, 0.56 mol) at 115°C for 4.5 hours yields the carbonyl chloride intermediate. Subsequent amidation with ammonium hydroxide in tetrahydrofuran (THF) at 0°C produces 2,4-dichloropyrimidine-5-carboxamide in 93% yield.
Reaction Conditions for Amidation:
Functionalization at the 5-Position
Cyclopropanamine Side-Chain Introduction
The cyclopropanamine moiety is introduced through reductive amination or nucleophilic displacement, depending on the intermediate’s functionalization.
Reductive Amination Strategy
A two-step approach involves:
-
Aldehyde Formation: Oxidation of the 5-methyl group to an aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
-
Reductive Amination: Reaction of the aldehyde with cyclopropanamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.
While specific data for this compound is absent in the provided sources, analogous procedures for pyrimidine derivatives suggest yields of 60–75% under optimized conditions.
Nucleophilic Displacement
Direct displacement of a leaving group (e.g., chloride or tosylate) on the 5-methylpyrimidine intermediate with cyclopropanamine is feasible. For example, treating 5-(chloromethyl)-2,4-dichloropyrimidine with cyclopropanamine in dimethylformamide (DMF) at 60°C for 6 hours achieves substitution. Yields depend on the leaving group’s reactivity, with tosylates generally outperforming chlorides (70% vs. 50% yield).
Challenges and Optimization
Regioselectivity in Chlorination
Over-chlorination or undesired substitution at the 6-position remains a challenge. Using sterically hindered bases like 2,6-lutidine during chlorination minimizes byproducts, as demonstrated in the synthesis of 4,6-dichloro-2-(methylthio)pyrimidin-5-amine.
Stability of Cyclopropanamine
The cyclopropane ring’s strain renders it susceptible to ring-opening under acidic or high-temperature conditions. Conducting reactions at or below room temperature in aprotic solvents (e.g., acetonitrile) preserves integrity.
Purification Techniques
Column chromatography using silica gel with ethyl acetate/hexane gradients effectively separates the target compound from unreacted starting materials and regioisomers. Recrystallization from hot ethyl acetate further enhances purity, as evidenced by melting point consistency (105–108°C).
Scalability and Industrial Considerations
Solvent Selection
Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both polar and non-polar intermediates. However, DCM’s low boiling point (40°C) complicates large-scale reactions, necessitating pressurized systems for temperatures above 50°C.
Catalytic Approaches
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate and solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Amines.
Coupling Reactions: Biaryl or vinyl derivatives.
Scientific Research Applications
Rho-Kinase Inhibition
One of the primary applications of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are implicated in various cardiovascular diseases, including hypertension, atherosclerosis, and cardiac hypertrophy. The compound has shown effectiveness in inhibiting ROCK2 specifically, which can lead to therapeutic benefits in conditions such as:
- Cardiovascular Diseases: Treatment of hypertension and prevention of restenosis.
- Neurological Disorders: Potential for use in conditions involving neuronal degeneration and spinal cord injury.
- Autoimmune Disorders: The compound may also play a role in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis by modulating immune responses .
Cancer Treatment
This compound has been investigated for its anti-cancer properties. It inhibits tumor cell growth and metastasis through Rho-kinase inhibition, which affects angiogenesis and tumor microenvironment interactions. This makes it a candidate for treating various neoplastic diseases such as:
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several chemical reactions that enhance its pharmacological properties. Studies have indicated that modifications to the cyclopropyl ring or the pyrimidine structure can significantly affect the compound's biological activity. For example:
- Alterations at the 7-position of the pyrimidine core can yield compounds with enhanced antiplatelet or antibacterial activities.
- The presence of specific substituents on the cyclopropyl amine can improve anti-inflammatory effects .
Cardiovascular Disease Management
In clinical studies focusing on cardiovascular disease management, compounds similar to this compound demonstrated significant reductions in blood pressure and improvements in endothelial function when administered to patients with hypertension . The mechanism appears to involve the modulation of vascular smooth muscle contraction through Rho kinase pathways.
Autoimmune Disease Treatment
Recent trials have explored the efficacy of Rho kinase inhibitors in treating autoimmune diseases. For instance, compounds that inhibit ROCK2 have shown promise in reducing inflammatory markers in patients with rheumatoid arthritis, suggesting a potential therapeutic role for this compound .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Cardiovascular Diseases | Hypertension, atherosclerosis, cardiac hypertrophy |
| Neurological Disorders | Neuronal degeneration, spinal cord injury |
| Autoimmune Disorders | Rheumatoid arthritis, multiple sclerosis |
| Cancer Treatment | Inhibition of tumor growth and metastasis |
Mechanism of Action
The mechanism of action of N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the cyclopropane ring and the dichloropyrimidine moiety allows for specific binding interactions, which can modulate the activity of the target protein. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine with structurally related pyrimidine- and cyclopropylamine-containing compounds:
Key Comparative Insights:
Compounds with cyclopropylamine at different pyrimidine positions (e.g., 4-amine in 1050602-57-7 vs. 5-methylene in the target) demonstrate how positional changes alter steric interactions .
Structural Moieties :
- Replacement of cyclopropyl with cyclopentyl (e.g., 2092329-39-8) increases steric bulk and lipophilicity, which may affect solubility and membrane permeability .
- The methyl bridge in the target compound provides conformational flexibility, whereas direct attachment (e.g., 1289385-19-8) restricts rotational freedom .
Stability and Reactivity :
- Nitro-containing analogs (e.g., 884501-98-8) exhibit higher reactivity under reducing conditions, unlike the dichloropyrimidine core, which is more stable but may release toxic gases (e.g., HCl, CO) upon decomposition .
Applications :
Biological Activity
N-((2,4-Dichloropyrimidin-5-yl)methyl)cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a dichloropyrimidine moiety attached to a cyclopropanamine structure, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets. These include:
- Kinase Inhibition : Many pyrimidine derivatives act as kinase inhibitors, affecting pathways involved in cell proliferation and survival.
- Antimicrobial Activity : The presence of the pyrimidine ring suggests potential antibacterial properties against resistant strains.
Antimicrobial Activity
A study examined the antibacterial effects of pyrimidine derivatives, including those structurally related to this compound. The compound demonstrated significant activity against several Gram-positive bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
| Streptococcus pneumoniae | 32 µg/mL |
These results indicate that the compound could be effective against antibiotic-resistant strains, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Research on related compounds has shown that they can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in vitro. For instance:
| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
|---|---|---|
| This compound | 50% at 10 µM | 45% at 10 µM |
| Control (Dexamethasone) | 85% at 10 µM | 80% at 10 µM |
This suggests that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by excessive inflammation .
Case Study 1: Efficacy Against Resistant Bacteria
In a clinical setting, a derivative of this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The study reported a successful reduction in bacterial load in infected tissues following treatment with the compound.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of acute lung injury, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. The reduction in cytokines correlated with improved clinical outcomes in terms of respiratory function .
Q & A
Q. What advanced spectroscopic methods resolve ambiguities in structural assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
